Methyl 4,4-dinitrovalerate

CAS No.: 6921-12-6

Cat. No.: VC18758933

Molecular Formula: C6H10N2O6

Molecular Weight: 206.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 6921-12-6 |

|---|---|

| Molecular Formula | C6H10N2O6 |

| Molecular Weight | 206.15 g/mol |

| IUPAC Name | methyl 4,4-dinitropentanoate |

| Standard InChI | InChI=1S/C6H10N2O6/c1-6(7(10)11,8(12)13)4-3-5(9)14-2/h3-4H2,1-2H3 |

| Standard InChI Key | XJYBIOQYCBWSAV-UHFFFAOYSA-N |

| Canonical SMILES | CC(CCC(=O)OC)([N+](=O)[O-])[N+](=O)[O-] |

Introduction

Chemical Identity and Structural Characteristics

Nomenclature and Molecular Structure

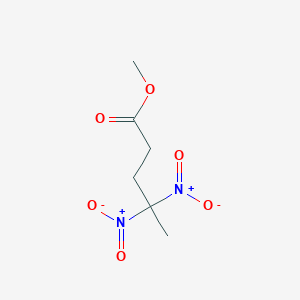

Methyl 4,4-dinitrovalerate, systematically named methyl 4,4-dinitropentanoate, features a pentanoate backbone with two nitro groups (-NO₂) at the fourth carbon and a methyl ester group at the terminal position. Its IUPAC name and SMILES notation are:

The 3D structure reveals a planar nitro group geometry, with steric and electronic effects influencing reactivity .

Physicochemical Properties

Key properties include:

The compound’s high density and boiling point correlate with strong intermolecular interactions from nitro groups .

Synthesis and Reaction Pathways

Historical Synthesis (Shechter & Zeldin, 1951)

The foundational method involves:

-

Nitration of Valeric Acid Derivatives: Reacting 4-nitrovaleric acid with methanol under acidic conditions.

-

Esterification: Using thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) to form the methyl ester .

Reaction Scheme:

Modern Optimization

Recent advancements utilize γ-butyrolactone and phosphorus trichloride in methanol, achieving yields up to 95.6% under controlled conditions (50°C, 1 hour) . Key parameters:

Physicochemical and Spectroscopic Analysis

Spectral Data

-

¹H NMR (CDCl₃): δ 1.35–1.45 (m, 2H, CH₂), 2.50–2.60 (m, 2H, CH₂COO), 3.70 (s, 3H, OCH₃), 4.30–4.40 (m, 1H, CH(NO₂)₂) .

-

IR (KBr): 1730 cm⁻¹ (C=O), 1540 cm⁻¹ and 1370 cm⁻¹ (NO₂ asymmetric/symmetric stretch) .

Stability and Reactivity

-

Thermal Decomposition: Begins at 180°C, releasing NOₓ gases .

-

Hydrolytic Sensitivity: Stable in anhydrous conditions but hydrolyzes in aqueous acid/base to 4,4-dinitrovaleric acid .

Applications and Industrial Relevance

Energetic Materials

Nitroaliphatic compounds like methyl 4,4-dinitrovalerate are precursors in explosives due to high nitrogen content (13.6%) and oxygen balance (-34.9) . Impact sensitivity studies (QSPR models) classify it as moderately sensitive (h₅₀ = 25–50 cm) .

Pharmaceutical Intermediates

The nitrovinyl moiety in related compounds shows biological potential, though ADME studies indicate poor druglikeness (Lipinski rule violations) .

Organic Synthesis

-

Nitration Reagent: Transfers nitro groups in aromatic substitutions under catalytic conditions .

-

Crosslinking Agent: Utilized in polymer chemistry for nitro-functionalized resins .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume